molecular formula C20H22F2N2O2S B4845161 N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

Cat. No.: B4845161
M. Wt: 392.5 g/mol
InChI Key: DQAXACMEMJREKB-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl groups and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzylamine with 3-bromopropanoic acid to form an intermediate, which is then coupled with 2-(4-fluorobenzylthio)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its specific structural features, such as the presence of dual fluorophenyl groups and a propanamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2S/c21-17-5-1-15(2-6-17)13-23-19(25)9-11-27-12-10-20(26)24-14-16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAXACMEMJREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCSCCC(=O)NCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(4-FLUOROPHENYL)METHYL]-3-[(2-{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

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